molecular formula C21H19ClN2O3S B3455779 2-[benzyl(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide

2-[benzyl(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide

Cat. No.: B3455779
M. Wt: 414.9 g/mol
InChI Key: BDWJRCUWDCDNJS-UHFFFAOYSA-N
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Description

The compound “2-[benzyl(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzoyl group bonded to an amide group . They are used in a wide range of applications, including as building blocks in organic synthesis and as potential therapeutic agents for various diseases .


Synthesis Analysis

While the specific synthesis process for this compound is not available, benzamides can generally be synthesized through the reaction of benzoic acids and amines . The process involves the condensation of the carboxylic acid and amine, often facilitated by a catalyst .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides, in general, can undergo a variety of reactions, including electrophilic substitution and condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamides are typically crystalline solids and may be colorless .

Future Directions

Future research could involve studying the biological activity of this compound, as many benzamide derivatives have shown potential as therapeutic agents . Additionally, further studies could explore the synthesis and chemical reactions of this compound.

Properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-28(26,27)24(15-16-7-3-2-4-8-16)20-10-6-5-9-19(20)21(25)23-18-13-11-17(22)12-14-18/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWJRCUWDCDNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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